molecular formula C11H15N3O B7496427 N-cyclohexyl-2-pyrazinecarboxamide

N-cyclohexyl-2-pyrazinecarboxamide

Cat. No. B7496427
M. Wt: 205.26 g/mol
InChI Key: PTFODXPGNVTPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-pyrazinecarboxamide, commonly referred to as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. CP-55940 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. CP-55940 is widely used in scientific research to understand the mechanism of action of cannabinoids and to develop new therapies for various medical conditions.

Mechanism of Action

CP-55940 binds to the CB1 receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. The binding of CP-55940 to the CB1 receptor activates a signaling cascade that leads to the modulation of various physiological processes, including pain perception, appetite, mood, and memory.
Biochemical and physiological effects:
CP-55940 has been shown to have a variety of biochemical and physiological effects in preclinical studies. CP-55940 has been shown to have analgesic effects in animal models of acute and chronic pain. CP-55940 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, CP-55940 has been shown to have neuroprotective effects by reducing the damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

CP-55940 is a potent and selective agonist of the CB1 receptor, which makes it a valuable tool for studying the role of the CB1 receptor in various physiological processes. However, CP-55940 has some limitations for lab experiments. CP-55940 is a synthetic compound that does not occur naturally in the body, which may limit its relevance to human physiology. Additionally, CP-55940 has a relatively short half-life, which may limit its usefulness in long-term studies.

Future Directions

There are several future directions for the use of CP-55940 in scientific research. One area of interest is the development of new therapies for pain management. CP-55940 has been shown to have potent analgesic effects in preclinical studies, and there is potential for the development of new pain medications based on CP-55940. Another area of interest is the development of new therapies for neurodegenerative diseases. CP-55940 has been shown to have neuroprotective effects in preclinical studies, and there is potential for the development of new therapies for diseases such as Alzheimer's and Parkinson's. Finally, there is potential for the development of new therapies for addiction. CP-55940 has been shown to have effects on the reward pathway in the brain, and there is potential for the development of new therapies for drug addiction based on CP-55940.

Synthesis Methods

The synthesis of CP-55940 involves the reaction of 1-cyclohexyl-4-(1H-pyrazole-1-yl)butane-1,3-dione with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to the final product using lithium aluminum hydride.

Scientific Research Applications

CP-55940 is used in scientific research to understand the mechanism of action of cannabinoids and to develop new therapies for various medical conditions. CP-55940 is a potent agonist of the CB1 receptor, which is involved in the regulation of pain, appetite, mood, and memory. CP-55940 has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies.

properties

IUPAC Name

N-cyclohexylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(10-8-12-6-7-13-10)14-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFODXPGNVTPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.